Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate
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Overview
Description
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is a chemical compound that consists of a phosphonate group attached to a cyano and trimethylsilyl-substituted propyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of a phosphonate ester with a cyano-substituted trimethylsilyl ether. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the phosphonate group can be oxidized to a phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids and alcohols.
Reduction: Amines and reduced phosphonates.
Scientific Research Applications
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a precursor to biologically active phosphonates.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate involves its ability to participate in nucleophilic substitution reactions. The trimethylsilyl group acts as a leaving group, allowing the cyano-substituted propyl group to react with various nucleophiles. The phosphonate group can also undergo hydrolysis or oxidation, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl {2-cyano-2-methyl-2-[(trimethylsilyl)oxy]ethyl}phosphonate
- Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]ethyl}phosphonate
Uniqueness
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both a cyano group and a trimethylsilyl group on the same carbon atom, which imparts distinct reactivity and stability. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from other phosphonates that may lack one or both of these groups.
Properties
CAS No. |
88631-43-0 |
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Molecular Formula |
C9H20NO4PSi |
Molecular Weight |
265.32 g/mol |
IUPAC Name |
3-dimethoxyphosphoryl-2-methyl-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C9H20NO4PSi/c1-9(7-10,14-16(4,5)6)8-15(11,12-2)13-3/h8H2,1-6H3 |
InChI Key |
BMDWLXBOONSPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(=O)(OC)OC)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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